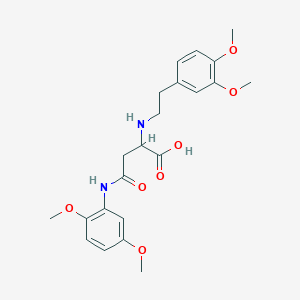
2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H28N2O7 and its molecular weight is 432.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((3,4-Dimethoxyphenethyl)amino)-4-((2,5-dimethoxyphenyl)amino)-4-oxobutanoic acid, with CAS number 1097878-78-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C22H28N2O7
- Molecular Weight : 432.5 g/mol
The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in cellular signaling pathways. The presence of dimethoxyphenethyl and dimethoxyphenyl groups suggests potential for modulating neurotransmitter systems and influencing various receptor activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It appears to target cell survival proteins such as MDM2 and XIAP, which are crucial in tumorigenesis. The inhibition of these proteins can restore p53 function, leading to increased apoptosis in cancer cells:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. For instance, a related compound demonstrated an IC50 of 0.3 µM against acute lymphoblastic leukemia (ALL) cells, suggesting that modifications to the structure can enhance potency .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. By modulating neurotransmitter levels and reducing oxidative stress, these compounds could potentially be beneficial in treating neurodegenerative diseases.
Case Studies
-
Study on MDM2 Inhibition :
- A recent study investigated a structurally related compound that inhibits MDM2 and XIAP. The results showed a marked increase in apoptosis in cancer cells with high MDM2 expression when treated with the compound . This indicates that this compound may have similar effects due to its structural analogies.
-
Neuroprotective Potential :
- Another investigation into related dimethoxyphenethyl derivatives found that they could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential application for neurodegenerative disorders like Alzheimer's disease.
Data Table: Biological Activity Overview
| Activity Type | Target/Mechanism | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MDM2/XIAP inhibition | 0.3 µM (related compound) | Induces apoptosis in cancer cells |
| Neuroprotection | Reduces oxidative stress | Not specified | Potential application in neuroprotection |
| Cytotoxicity | Various cancer cell lines | IC50 values ranging from 0.3 to 1.2 µM | Effective against ALL and neuroblastoma |
Propriétés
IUPAC Name |
4-(2,5-dimethoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7/c1-28-15-6-8-18(29-2)16(12-15)24-21(25)13-17(22(26)27)23-10-9-14-5-7-19(30-3)20(11-14)31-4/h5-8,11-12,17,23H,9-10,13H2,1-4H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKNHBHCIEIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














